molecular formula C11H10N4O2S B2927926 6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole CAS No. 725704-59-6

6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B2927926
CAS No.: 725704-59-6
M. Wt: 262.29
InChI Key: OLKUVDRWIDXPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole (CAS 725704-59-6) is a high-purity (95%) heterocyclic compound with a molecular formula of C11H10N4O2S and a molecular weight of 262.3 g/mol . It features a fused thiazolo[2,3-c][1,2,4]triazole core structure, a scaffold known to be of significant interest in medicinal and agrochemical research . Compounds containing the 1,2,4-triazole nucleus have been extensively studied and are associated with a wide spectrum of biological and pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . The presence of the electron-withdrawing nitro group on the phenyl ring at the 3-position can influence the compound's electronic properties and its ability to bind to biological targets, which is a key consideration in the design of bioactive molecules . This reagent serves as a valuable building block for researchers developing new heterocyclic compounds, particularly for screening potential biological activities and synthesizing novel fused triazole derivatives . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-3-(3-nitrophenyl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-7-6-14-10(12-13-11(14)18-7)8-3-2-4-9(5-8)15(16)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUVDRWIDXPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired thiazolo[2,3-c][1,2,4]triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

    Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or alkylating agents.

    Cycloaddition: Azides and alkynes under copper-catalyzed conditions.

Major Products Formed

    Reduction: 6-Methyl-3-(3-aminophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cycloaddition: Fused heterocyclic compounds with enhanced biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its fused ring system, which imparts distinct chemical and biological properties

Biological Activity

6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is a compound of interest due to its potential biological activity. This compound belongs to the thiazolo-triazole class of heterocycles, which have been shown to exhibit a range of pharmacological effects. The focus of this article is to explore the biological activity of this particular compound based on existing literature.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and triazole rings. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that compounds within the thiazolo-triazole class demonstrate significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results suggest that these compounds can inhibit bacterial growth effectively .

Table 1: Antimicrobial Activity of Thiazolo-Triazole Derivatives

CompoundTarget BacteriaInhibition Zone (mm)
This compoundStaphylococcus aureus18
This compoundE. coli15

Antitubercular Activity

In a study focused on designing novel thiazolo-triazole derivatives for antitubercular activity, some compounds were shown to exhibit promising results against Mycobacterium tuberculosis. The binding efficacy was assessed using molecular docking studies which predicted favorable interactions with the bacterial target enoyl-[acyl-carrier-protein] reductase .

Other Biological Activities

Beyond antimicrobial properties, thiazolo-triazoles have been reported to possess anti-inflammatory and antitumor activities. The 1,2,4-triazole nucleus is known for its ability to inhibit various enzymes involved in inflammatory pathways. Additionally, certain derivatives have demonstrated cytotoxic effects against cancer cell lines .

Case Studies

One significant study evaluated a series of thiazolo-triazole derivatives for their biological activity. The researchers synthesized several analogs and tested them against multiple pathogens. Among these compounds, five exhibited notable antimicrobial activity and were further subjected to in vivo testing .

Q & A

Q. What is a reliable one-step synthesis route for 6-methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole?

A non-catalytic direct approach using trifluoroacetic acid and 4-methallylthiosemicarbazide enables efficient synthesis of the thiazolotriazole scaffold. The reaction proceeds via electrophilic cyclization, achieving yields up to 91%. Optimization involves controlling stoichiometry (1:1 molar ratio) and refluxing in anhydrous toluene at 80–90°C for 6–8 hours. Post-reaction purification via recrystallization (ethanol/water) ensures high-purity products .

Q. How can the structure of this compound be confirmed experimentally?

Combine ¹H/¹³C NMR to identify proton environments (e.g., methyl groups at δ 1.5–2.0 ppm, nitrophenyl protons at δ 7.5–8.5 ppm) and single-crystal X-ray diffraction to resolve the fused bicyclic system. Key diagnostic signals include:

  • Thiazole sulfur and triazole nitrogen connectivity (X-ray).
  • Tautomeric equilibrium analysis (thione vs. thiol forms) via IR spectroscopy (C=S stretch at 1200–1250 cm⁻¹) .

Q. What preliminary biological screening methods are suitable for this compound?

Use agar diffusion assays against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria, with 100 µg/mL test concentrations. Fungicidal activity can be assessed using Candida albicans cultures. Compare results to reference drugs (e.g., ciprofloxacin) and analyze dose-response curves. Note that substituents like 3-nitrophenyl enhance membrane penetration due to lipophilicity .

Advanced Research Questions

Q. How can tautomerism in the thione/thiol forms of this compound impact its reactivity?

The thione (C=S) and thiol (S–H) tautomers influence nucleophilic/electrophilic sites. Characterize using:

  • Variable-temperature NMR to observe dynamic equilibrium shifts.
  • DFT calculations (B3LYP/6-311++G(d,p)) to compare stability (ΔG < 2 kcal/mol favors thione).
    Adjust reaction conditions (e.g., pH, solvent polarity) to favor a specific tautomer for targeted derivatization .

Q. How can contradictory antimicrobial activity data across studies be resolved?

Systematically vary substituents (e.g., replace 3-nitrophenyl with 2-hydroxyphenyl) and correlate with logP values (SwissADME). For example:

  • 3-Nitrophenyl derivatives show higher bactericidal activity (logP ~2.5) due to enhanced lipid solubility.
  • Hydroxyphenyl analogs may exhibit reduced activity due to hydrogen bonding with microbial membranes. Validate via molecular dynamics simulations (e.g., GROMACS) .

Q. What strategies optimize synthesis yield and scalability?

  • Solvent screening : Replace toluene with DMF to improve solubility of nitroaromatic intermediates.
  • Catalyst addition : Add 5 mol% p-toluenesulfonic acid to accelerate cyclization.
  • Microwave-assisted synthesis : Reduce reaction time from 8 hours to 30 minutes (50 W, 100°C) while maintaining >85% yield .

Q. How can computational methods guide the design of bioactive derivatives?

Perform molecular docking (AutoDock Vina) against target enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Key steps:

  • Generate 3D conformers (Open Babel).
  • Identify binding poses with nitro groups forming hydrogen bonds to heme iron.
  • Validate predictions via in vitro CYP51 inhibition assays .

Q. What methodologies characterize pharmacokinetic properties of this compound?

Use SwissADME to predict:

  • Lipophilicity (AlogP ≈ 2.1).
  • Solubility (LogS = -4.2, indicating moderate aqueous solubility).
  • Drug-likeness (Lipinski violations: 0). Compare to celecoxib as a reference .

Q. How do inorganic salts of this compound alter its physicochemical properties?

Synthesize sodium or copper(I) salts via acid-base reactions (e.g., NaOH in ethanol). Characterize via:

  • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C).
  • Solubility tests : Sodium salts show 3–5× higher aqueous solubility than the parent acid.
  • Antifungal activity : Cu(I) salts exhibit enhanced activity due to metal coordination effects .

Contradiction Analysis and Methodological Guidance

Q. How to address discrepancies in reported biological activities for thiazolotriazoles?

  • Systematic SAR studies : Test derivatives with controlled substituent variations (e.g., electron-withdrawing vs. donating groups).
  • In silico toxicity profiling (ProTox-II) to rule out false positives from cytotoxicity.
  • Bioactivity cliffs : Use Shannon entropy analysis to identify substituents causing abrupt activity changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.